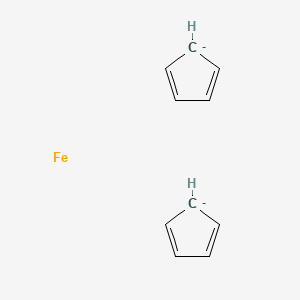
Cyclopenta-1,3-diene;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;iron, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopenta-1,3-diene rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between the two cyclopenta-1,3-diene rings. Ferrocene is a stable, orange crystalline solid that is soluble in organic solvents and has a melting point of 173-174°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of a reducing agent such as sodium. The reaction proceeds as follows:
2C5H6+FeCl2+2Na→Fe(C5H5)2+2NaCl+H2
In this reaction, cyclopenta-1,3-diene is deprotonated by sodium to form the cyclopentadienyl anion, which then reacts with iron(II) chloride to form ferrocene .
Industrial Production Methods
Industrial production of ferrocene typically involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ferrocene undergoes a variety of chemical reactions, including:
Oxidation: Ferrocene can be oxidized to form ferrocenium ion (Fe(C5H5)2+).
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The cyclopenta-1,3-diene rings can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Ferrocenium ion (Fe(C5H5)2+).
Reduction: Ferrocene (Fe(C5H5)2).
Substitution: Various substituted ferrocenes, depending on the electrophile used.
Scientific Research Applications
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a standard in electrochemistry due to its well-defined redox potential.
Biology: Ferrocene derivatives are explored for their potential as anticancer agents and enzyme inhibitors.
Industry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can switch between oxidation states, facilitating electron transfer processes. This property makes ferrocene a valuable compound in catalysis and electrochemistry. The cyclopenta-1,3-diene rings provide stability to the iron center, allowing it to participate in various chemical reactions without decomposing .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to ferrocene, it is less stable and more reactive.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other polymers.
Benzene: Similar in structure to the cyclopenta-1,3-diene rings but lacks the central metal atom.
Uniqueness
Ferrocene’s unique “sandwich” structure and stability under various conditions make it distinct from other similar compounds. Its ability to undergo reversible redox reactions and participate in a wide range of chemical transformations highlights its versatility and importance in both research and industrial applications .
Properties
CAS No. |
7237-51-6 |
|---|---|
Molecular Formula |
C10H10Fe-2 |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
InChI Key |
UEWKINKPISJKRD-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
boiling_point |
480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |
Color/Form |
Orange, crystalline solid Orange needles from methanol or ethanol |
melting_point |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |
physical_description |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
vapor_pressure |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


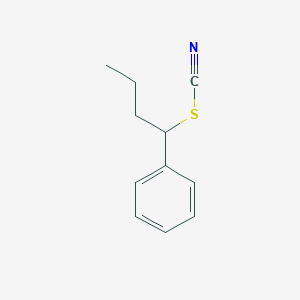

![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
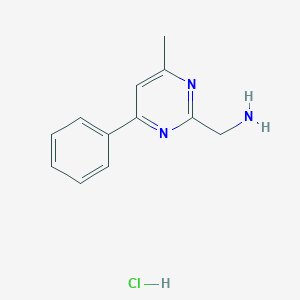
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
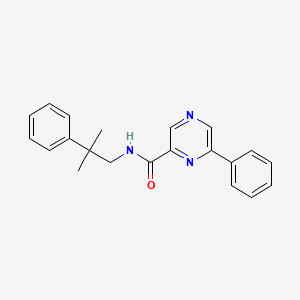
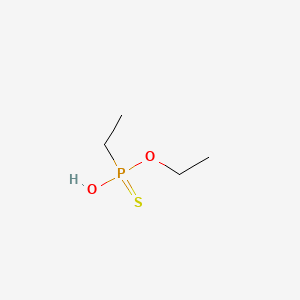

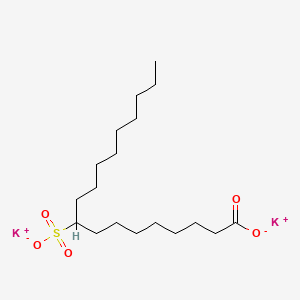
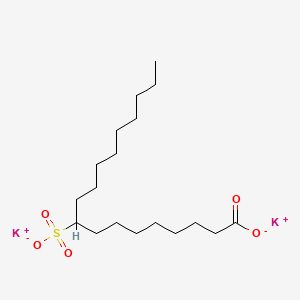
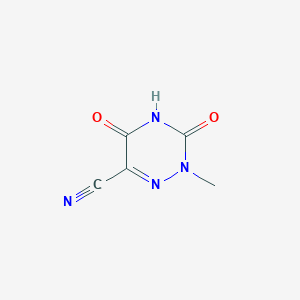
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

